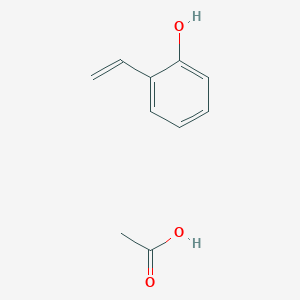

Acetic acid--2-ethenylphenol (1/1)

Description

Acetic acid–2-ethenylphenol (1/1) is a co-crystal or molecular complex formed between acetic acid (CH₃COOH) and 2-ethenylphenol (C₈H₈O), with a 1:1 stoichiometric ratio. The interaction between acetic acid and 2-ethenylphenol involves hydrogen bonding and π-π stacking, which stabilizes the structure .

Properties

CAS No. |

59858-52-5 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

acetic acid;2-ethenylphenol |

InChI |

InChI=1S/C8H8O.C2H4O2/c1-2-7-5-3-4-6-8(7)9;1-2(3)4/h2-6,9H,1H2;1H3,(H,3,4) |

InChI Key |

BKOWBAOXCAZKSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-ethenylphenol (1/1) can be achieved through esterification, where acetic acid reacts with 2-ethenylphenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

CH3COOH+C8H8O→CH3COO-C8H7O+H2O

Industrial Production Methods

Industrial production of acetic acid–2-ethenylphenol (1/1) may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as ion-exchange resins can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-ethenylphenol (1/1) can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The vinyl group can be reduced to form ethylphenol.

Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Formation of 2-ethenylquinone.

Reduction: Formation of 2-ethylphenol.

Substitution: Formation of 2-nitro-2-ethenylphenol or 2-bromo-2-ethenylphenol.

Scientific Research Applications

Acetic acid–2-ethenylphenol (1/1) has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–2-ethenylphenol (1/1) involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally or functionally related compounds, including acetic acid, trifluoroacetic acid, and other phenolic derivatives.

Acetic Acid vs. Acetic Acid–2-Ethenylphenol (1/1)

Trifluoroacetic Acid vs. Acetic Acid–2-Ethenylphenol (1/1)

Trifluoroacetic acid (TFA, CF₃COOH) is a stronger acid (pKa ~0.23) compared to acetic acid (pKa ~4.76). Unlike acetic acid–2-ethenylphenol, TFA lacks aromatic or polymerizable groups, limiting its use in materials chemistry. TFA is primarily a solvent and catalyst, whereas the co-crystal structure of acetic acid–2-ethenylphenol may offer unique reactivity for vinyl polymerization or crosslinking .

Other Phenolic Derivatives

- 2-Ethenylphenol (Standalone): Reactive due to the vinyl group; used in resins and adhesives. Its complexation with acetic acid likely modifies solubility and reactivity .

- Phenol-Acetic Acid Systems: Simpler mixtures lack the structural synergy seen in the 1:1 co-crystal, which may enhance thermal stability or catalytic activity.

Research Findings and Data Gaps

- Synthesis and Characterization: confirms the existence of acetic acid–2-ethenylphenol but lacks experimental details (e.g., XRD, FTIR) to validate the co-crystal structure.

- Comparative Reactivity: Unlike trifluoroacetic acid, which is well-studied in electrochemistry and catalysis , the co-crystal’s reactivity remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.